molecular formula C18H16Cl2N4O2 B2411003 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448060-23-8

2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2411003
CAS No.: 1448060-23-8
M. Wt: 391.25
InChI Key: MYBAEFXUZSKSQS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound with a complex structure that includes a dichlorophenoxy group, a pyrazolyl group, and a pyridinyl group

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-14-1-2-17(15(20)11-14)26-12-18(25)22-8-10-24-9-5-16(23-24)13-3-6-21-7-4-13/h1-7,9,11H,8,10,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAEFXUZSKSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Overview

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the fields of oncology, anti-inflammatory treatments, and neuroprotection.

Anticancer Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties.

Case Study: Cytotoxicity Testing

A study conducted by Wei et al. evaluated the cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of approximately 26 µM against A549 cells, indicating substantial anticancer activity.

Anti-inflammatory Properties

The compound's structural analogs have shown promise as anti-inflammatory agents. Research indicates that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophage models.

Case Study: Inflammatory Response Modulation

Research by Xia et al. demonstrated that derivatives could significantly lower levels of TNF-alpha and IL-6 in LPS-induced macrophages, suggesting their potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Case Study: Neuroprotection in Animal Models

In vivo studies have shown that related compounds can protect against neurodegeneration in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and improving cognitive function.

Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound AA54926Aurora-A kinase inhibition
Compound BMCF730Apoptosis induction

Anti-inflammatory Activity Data

CompoundCytokine MeasuredReduction (%)Model
Compound CTNF-alpha50%LPS-induced macrophages
Compound DIL-640%LPS-induced macrophages

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog that lacks the pyrazolyl and pyridinyl groups.

    N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide: A compound that lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the combination of its functional groups. The presence of both the dichlorophenoxy and pyrazolyl groups provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that combines a dichlorophenoxy group with a pyridinyl and pyrazolyl moiety. This unique structure suggests potential biological activities, particularly in pharmacology and agrochemistry. This article reviews its biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 1081315-44-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of dichlorophenoxyacetic acid can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a potential neuroprotective role against neuroinflammation .

2. Anticancer Activity

The anticancer properties of related compounds have been documented through various assays. For example, compounds containing the pyrazole ring have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-712Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA54910Inhibition of proliferation

3. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar dichlorophenoxy compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Dichlorophenoxy Acetic Acid : Reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.
  • Synthesis of Pyrazole Derivative : Using pyridine derivatives in a cyclization reaction.
  • Amide Bond Formation : Coupling the dichlorophenoxy acetic acid with the pyrazole derivative using coupling agents like EDCI.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrazole derivatives on models of Parkinson's disease. The results indicated that these compounds significantly reduced neuroinflammation and protected dopaminergic neurons from degeneration .

Case Study 2: Anticancer Efficacy

In another study, a series of pyrazole derivatives were tested for their anticancer efficacy against breast cancer cell lines. The results showed that modifications to the pyrazole ring enhanced cytotoxicity, indicating structure-activity relationships that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what challenges arise during its synthesis?

  • Methodology : The compound’s synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

  • Substitution of 2,4-dichlorophenol with a haloacetamide intermediate under alkaline conditions.
  • Formation of the pyrazole-ethylamine moiety via cyclocondensation of pyridinyl hydrazines with diketones or ketones (e.g., acetylacetone) .
  • Final coupling of intermediates using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane or DMF, with triethylamine as a base .
    • Challenges : Low yields due to steric hindrance at the pyridinyl-pyrazole junction, competing side reactions (e.g., over-acylation), and purification difficulties caused by polar by-products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm), pyrazole C-H (δ 7.2–7.8 ppm), and acetamide carbonyl (\sim170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 448.08) .
  • X-ray Crystallography : Resolves steric interactions, such as dihedral angles between the dichlorophenoxy and pyridinyl-pyrazole planes (e.g., 64–80° deviations observed in analogs) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole cyclization) be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and rate-limiting steps .
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazines to trace nitrogen incorporation into the pyrazole ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. How do structural modifications (e.g., chloro vs. fluoro substitutions) impact biological activity?

  • Case Study :

  • Chlorophenoxy Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but increasing hepatotoxicity risk .
  • Pyridinyl-Pyrazole Moiety : Critical for ATP-binding pocket interactions in kinase targets; replacing pyridine with phenyl reduces potency by >50% .
    • Experimental Design : Synthesize analogs with systematic substitutions and correlate structural changes with bioactivity via QSAR models .

Q. How can contradictory data (e.g., varying IC50_{50} values across studies) be resolved?

  • Root Causes :

  • Purity Discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
    • Statistical Analysis : Use multivariate regression to account for confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Methodological Guidelines

  • Synthetic Optimization :

    • Employ microwave-assisted synthesis to reduce reaction times and improve yields for pyrazole cyclization .
    • Use column chromatography with gradients of ethyl acetate/hexane (10–50%) for purification .
  • Computational Support :

    • Perform molecular docking (AutoDock Vina) to predict binding modes with kinase targets, focusing on H-bond interactions with pyridinyl nitrogen and acetamide carbonyl .
    • Develop 3D-QSAR models using CoMFA/CoMSIA to guide analog design .
  • Data Interpretation :

    • Cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

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